Methyl 3-iodo-5-nitrobenzoate
Overview
Description
Methyl 3-iodo-5-nitrobenzoate is an organic compound with the molecular formula C₈H₆INO₄. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine and nitro groups, respectively. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-iodo-5-nitrobenzoate can be synthesized through a multi-step process starting from methyl benzoate. The general synthetic route involves:
Nitration: Methyl benzoate undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3-nitrobenzoate.
Iodination: The nitro compound is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodide, to introduce the iodine atom at the meta position relative to the nitro group.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Suzuki-Miyaura Coupling: Palladium catalysts with bases such as potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of methyl 3-amino-5-iodobenzoate.
Coupling: Formation of biaryl compounds with diverse functional groups.
Scientific Research Applications
Methyl 3-iodo-5-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the preparation of functional materials with specific properties.
Chemical Biology: As a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of methyl 3-iodo-5-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, making it more susceptible to nucleophilic attack The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-nitrobenzoate: Similar structure with a bromine atom instead of iodine.
Methyl 3-chloro-5-nitrobenzoate: Similar structure with a chlorine atom instead of iodine.
Methyl 3-fluoro-5-nitrobenzoate: Similar structure with a fluorine atom instead of iodine.
Uniqueness
Methyl 3-iodo-5-nitrobenzoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property influences the compound’s reactivity and the types of reactions it can undergo. The iodine atom also enhances the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 3-iodo-5-nitrobenzoate (CAS No. 50765-19-0) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C8H7INO4
- Functional Groups : Nitro group (-NO2), iodine atom (I), and ester group (-COOCH3)
The presence of these functional groups significantly influences its biological activity, particularly in interactions with biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may interact with various cellular targets, including enzymes and receptors.
- Halogen Bonding : The iodine atom enhances the compound's ability to form halogen bonds, facilitating interactions with biological molecules.
- Hydrogen Bonding : The nitro and ester groups can engage in hydrogen bonding, influencing enzyme activity and signal transduction pathways .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study highlighted its effectiveness against small cell lung cancer (SCLC) cells, where it showed a significant reduction in cell viability with an EC50 value in the nanomolar range .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Anti-inflammatory Effects
Nitrobenzoate derivatives, including this compound, have been reported to possess anti-inflammatory properties. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various nitrobenzoate derivatives found that this compound exhibited significant cytotoxicity against SCLC cells, correlating with its structural features that enhance interaction with cellular targets .
- Angiogenesis Inhibition : Research on nitrobenzoate compounds has indicated their potential to inhibit angiogenesis, a critical process in tumor growth and metastasis. This compound's structural components may contribute to this activity by disrupting vascular endothelial growth factor (VEGF) signaling pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-amino-3-iodo-5-nitrobenzoate | C8H8IN2O4 | Amino group alters reactivity |
Methyl 4-amino-3-iodo-5-nitrobenzoate | C8H8IN2O4 | Different position of amino group |
Methyl 2-iodo-5-nitrobenzoic acid | C8H6INO4 | Lacks ester functionality |
This table highlights how variations in functional groups and their positions affect the biological activity of related compounds.
Properties
IUPAC Name |
methyl 3-iodo-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZUTMKPZFZYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427260 | |
Record name | methyl 3-iodo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50765-19-0 | |
Record name | methyl 3-iodo-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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